Biotin-PEG4-Amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

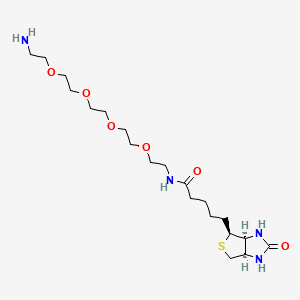

Biotin-PEG4-Amine is a PEG derivative containing a biotin group and a terminal primary amine group . The amine group can be coupled to carboxyl groups or 5′phosphate groups to form stable amide bonds . It is a water-soluble biotin containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine for conjugation . It is also a biotin-labeled, PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds . It is used in the synthesis of PROTAC molecules .Molecular Structure Analysis

Biotin-PEG4-Amine is a PEG derivative containing a Biotin group and a terminal primary amine group . The amine group can be coupled to carboxyl groups or 5’phosphate groups to form stable amide bonds . The hydrophilic PEG spacer increases solubility in aqueous media of the molecules conjugated to the Biotin compound .Chemical Reactions Analysis

The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds . The hydrazide group reacts spontaneously with aldehyde or ketone groups to form a stable hydrazone bond . Alkoxyamines (—O-NH2) react specifically with aldehyde groups in near-neutral conditions to form stable oxime linkages .Physical And Chemical Properties Analysis

Biotin-PEG4-Amine has a molecular weight of 462.61 g/mol . It is a solid at 20 degrees Celsius and should be stored under inert gas at a temperature below 0°C . It is sensitive to moisture and heat .Aplicaciones Científicas De Investigación

Protein Labeling

Biotin-PEG4-Amine is widely used in protein labeling . It can biotinylate antibodies or other proteins for detection or purification using streptavidin probes or resins . The biotinylation process involves the reaction of Biotin-PEG4-Amine with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides .

Enhancing Solubility

The pegylation of Biotin-PEG4-Amine imparts water solubility to the biotinylated molecule . This helps to prevent aggregation of biotinylated antibodies stored in solution .

Creating Permanent Amide Bonds

Biotin-PEG4-Amine forms permanent amide bonds . The spacer arm of the compound cannot be cleaved, ensuring the stability of the bonds formed .

Reducing Steric Hindrance

The long reach of the spacer arm (total length added to target is 29 angstroms) reduces steric hindrance when binding to avidin molecules . This makes Biotin-PEG4-Amine an effective tool in experiments involving avidin-biotin interactions .

Conjugation with Carbonyl-Containing Molecules

Biotin-PEG4-Amine is an excellent building block that can be used to make conjugates with carbonyl-containing molecules . This expands its application in various biochemical experiments .

Glycoprotein Labeling

While not directly related to Biotin-PEG4-Amine, a similar compound, Alkoxyamine-PEG4-Biotin, is used for glycoprotein labeling . It biotinylates glycosylated proteins at sialic acid residues for detection or purification using streptavidin probes or resins . This suggests potential applications of Biotin-PEG4-Amine in glycoprotein research.

Mecanismo De Acción

Target of Action

Biotin-PEG4-Amine is primarily used as a biotinylation reagent . Its primary targets are proteins, antibodies, and other primary amine-containing macromolecules . These targets play crucial roles in various biological processes, including cell signaling, immune response, and enzymatic reactions.

Mode of Action

Biotin-PEG4-Amine interacts with its targets through a process known as biotinylation . In the presence of an activator such as EDC or HATU, Biotin-PEG4-Amine reacts with amine molecules . The Polyethylene Glycol (PEG) attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . This interaction results in the formation of stable amide bonds .

Pharmacokinetics

The pharmacokinetic properties of Biotin-PEG4-Amine are largely determined by its PEG moiety. PEGylation imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . This increases the bioavailability of the compound.

Result of Action

The molecular effects of Biotin-PEG4-Amine’s action include the formation of stable amide bonds with primary amines, such as the side-chain of lysines (K) or the amino-termini of polypeptides . On a cellular level, biotinylation can affect protein function and interactions, potentially influencing cell signaling, immune responses, and other cellular processes.

Action Environment

The action of Biotin-PEG4-Amine can be influenced by various environmental factors. For instance, the efficiency of biotinylation reactions can be affected by the pH of the environment, with optimal reactions occurring in alkaline buffers . Additionally, the solubility of Biotin-PEG4-Amine can be influenced by the presence of certain solvents . .

Safety and Hazards

Direcciones Futuras

Biotin-PEG4-Amine is a biotinylation reagent with a PEG4 spacer. It is an excellent building block that can be used to make conjugates with carbonyl-containing molecules . It has a water-soluble and flexible spacer arm that helps to reduce aggregation and steric hindrance . This makes it a promising tool in the field of bionanotechnology, where researchers are taking advantage of novel bioconjugation methods to produce stable, highly bio-active micro- and nanoparticle protein conjugates .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O6S/c21-5-7-27-9-11-29-13-14-30-12-10-28-8-6-22-18(25)4-2-1-3-17-19-16(15-31-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGZXRGPGZMYTB-LNLFQRSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG4-Amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)

![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)